molecular formula C21H25N3O4 B14998262 N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylglycinamide

N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylglycinamide

Cat. No.: B14998262
M. Wt: 383.4 g/mol
InChI Key: OVKYHCGNXBENJX-UHFFFAOYSA-N
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Description

N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylglycinamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-acetyl-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the amide bond: This step involves the reaction of an amine with an acyl chloride or anhydride to form an amide bond.

    Introduction of the methoxy group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the oxoethyl group:

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methanol in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylglycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-acetyl-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylglycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the additional functional groups present in the target compound.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but differs in the overall structure and functional groups.

Uniqueness

N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylglycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)-methylamino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H25N3O4/c1-14-5-7-16(8-6-14)20(24(3)19(26)13-22-15(2)25)21(27)23-17-9-11-18(28-4)12-10-17/h5-12,20H,13H2,1-4H3,(H,22,25)(H,23,27)

InChI Key

OVKYHCGNXBENJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(C)C(=O)CNC(=O)C

Origin of Product

United States

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